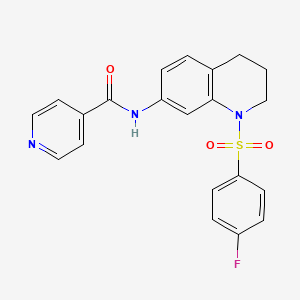

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes that ensure the addition of functional groups to the core structure. For instance, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their sulfonamide counterparts involves selective inhibition mechanisms and molecular modeling to enhance the compounds' potency and selectivity (Grunewald et al., 2006). Such processes highlight the complexity and the careful consideration required in synthesizing N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide and related molecules.

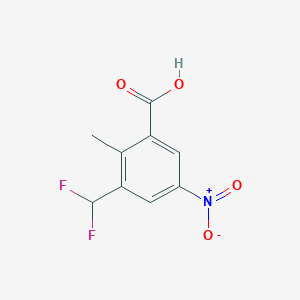

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide is often characterized by the presence of sulfonyl groups and fluorine atoms. These elements contribute to the molecules' properties and interactions with biological targets. For example, the crystal structure analysis of 4-fluoroisoquinoline-5-sulfonyl chloride provides insights into the spatial arrangement and potential interactions due to the presence of sulfonyl and fluorine groups (Ohba et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions that are critical for their potential biological activities. The synthesis and functionalization of the core structure enable the exploration of chemical reactions that imbue the molecule with desirable properties. For instance, the transformation of sulfonamide groups and the introduction of fluorine atoms are pivotal in modulating the compound's reactivity and interactions (Li et al., 2022).

Aplicaciones Científicas De Investigación

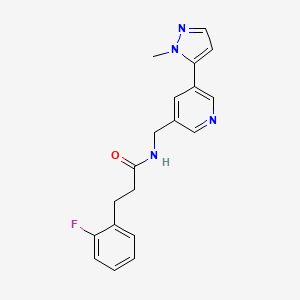

Inhibition of Phenylethanolamine N-Methyltransferase

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide and its derivatives have been studied for their potential to inhibit phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of adrenaline from norepinephrine. Studies have shown that certain derivatives, such as 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, are highly potent and selective inhibitors of PNMT. These inhibitors have been evaluated for their ability to cross the blood-brain barrier, which is crucial for potential therapeutic applications in the central nervous system (Grunewald et al., 2006).

High Temperature Proton Exchange Membrane Potential

Research has been conducted on the use of phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membranes. These materials are synthesized from compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide and have shown potential in applications like fuel cells (Seo et al., 2013).

Molecular Structure Analysis

Studies on derivatives of 4-fluoro-5-sulfonylisoquinoline have provided insights into molecular conformations and intramolecular hydrogen bonding. These studies contribute to the understanding of the structural characteristics of related compounds, including N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide (Ohba et al., 2012).

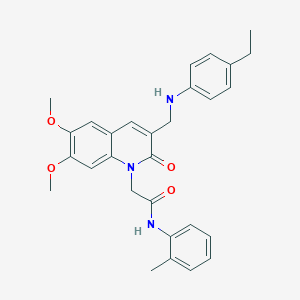

Development of Novel Catalysts

Research into the development of novel catalysts for chemical reactions has involved compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide. For instance, N-sulfonated Brönsted acidic catalysts have been used to promote the synthesis of polyhydroquinoline derivatives (Goli-Jolodar et al., 2016).

Antibacterial Research

Some derivatives of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide have been explored for their antibacterial properties. For example, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid, a related compound, has been investigated for its effectiveness in experimental infections (Goueffon et al., 1981).

Molecular Docking Studies for Antimicrobial Activity

Molecular docking studies have been conducted on derivatives of 3-fluoro-4-morpholinoaniline, which is structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide. These studies aim to predict the affinity and orientation of these compounds at active enzyme sites and have shown promise in antimicrobial screening (Janakiramudu et al., 2017).

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-17-4-7-19(8-5-17)29(27,28)25-13-1-2-15-3-6-18(14-20(15)25)24-21(26)16-9-11-23-12-10-16/h3-12,14H,1-2,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCUGQLPNMQELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

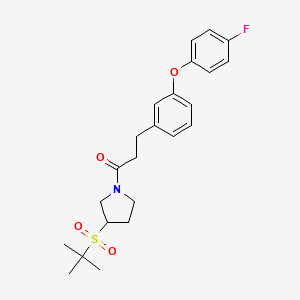

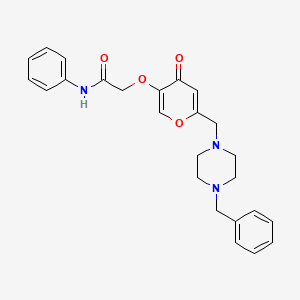

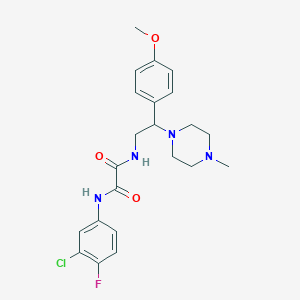

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)

![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)

![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)

![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)